tert-Butyl 5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
tert-Butyl 5-methyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 5-methyl-1H-1,2,3-triazole-4-carboxylate can be synthesized through a multi-step process involving the cycloaddition of azides and alkynesThis reaction is typically carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a solvent like water or an organic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted triazole derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
tert-Butyl 5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes and receptors involved in various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-1(2H)-pyridinecarboxylate
- 1H-1,2,4-Triazole
- BTTES (3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid)
Uniqueness
tert-Butyl 5-methyl-1H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its tert-butyl group enhances its lipophilicity, making it more suitable for certain applications compared to other triazole derivatives .
Properties
Molecular Formula |
C8H13N3O2 |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
tert-butyl 5-methyl-2H-triazole-4-carboxylate |
InChI |
InChI=1S/C8H13N3O2/c1-5-6(10-11-9-5)7(12)13-8(2,3)4/h1-4H3,(H,9,10,11) |
InChI Key |
LNDFZFSTAUTMJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNN=C1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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